Z-D-aspartic acid β-allyl ester
Description
Contextual Significance within Amino Acid Derivatives
Amino acid derivatives are the fundamental building blocks for the synthesis of peptides and proteins. The strategic use of protecting groups is paramount in this field to control the reactivity of the various functional groups present in amino acids. mdpi.commasterorganicchemistry.com Z-D-aspartic acid β-allyl ester is a prime example of an orthogonally protected amino acid. The Z-group, cleavable under hydrogenolysis conditions, and the allyl ester, removable with a palladium catalyst, can be selectively deprotected without affecting each other or other common protecting groups used in peptide synthesis. This orthogonality is crucial for complex synthetic routes, such as the on-resin cyclization of peptides or the site-specific modification of a peptide chain.
The D-configuration of the aspartic acid residue is also of notable importance. While L-amino acids are the proteinogenic building blocks found in nature, the incorporation of D-amino acids into synthetic peptides can confer unique properties, such as increased resistance to enzymatic degradation and the ability to induce specific secondary structures. D-aspartic acid itself is an endogenous amino acid with roles in the neuroendocrine system, further fueling interest in the synthesis of D-amino acid-containing peptides for pharmacological studies. mdpi.com
Overview of Academic Research Trajectories for this compound
Academic research involving this compound and its close analogs, such as the Fmoc-protected version, primarily revolves around its application in peptide chemistry. Key research trajectories include:
Solid-Phase Peptide Synthesis (SPPS): This compound is a valuable building block in SPPS, a technique that has revolutionized the synthesis of peptides. masterorganicchemistry.comchemimpex.com Its structure allows for the stepwise assembly of a peptide chain on a solid support, with the protecting groups ensuring that the correct sequence is formed.
On-Resin Cyclization: The orthogonal nature of the Z and allyl protecting groups is heavily exploited in the synthesis of cyclic peptides directly on the solid support. This is a powerful strategy for creating conformationally constrained peptides, which often exhibit enhanced biological activity and stability.
Synthesis of Complex Peptides and Peptidomimetics: Researchers utilize this compound in the synthesis of complex natural products and their analogs, as well as in the design of peptidomimetics with novel therapeutic properties. The introduction of the D-amino acid can be a key design element in these molecules.
Methodological Foundations in Aspartic Acid Derivative Studies
The study and application of aspartic acid derivatives like this compound rely on a well-established set of chemical and analytical techniques. The synthesis of such compounds often involves multi-step procedures with careful control of reaction conditions to ensure the selective protection of the different functional groups. nih.gov
A significant challenge in the synthesis and use of aspartic acid derivatives is the potential for aspartimide formation, an undesirable side reaction that can occur during peptide synthesis. rsc.orgnih.gov This can lead to the formation of β-peptide linkages and racemization. nih.gov Much research has been dedicated to developing protecting group strategies and reaction conditions that minimize this side reaction.
The characterization of these derivatives and the peptides they are incorporated into heavily relies on modern analytical methods. High-performance liquid chromatography (HPLC) is essential for the purification and analysis of these compounds. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are indispensable for confirming the structure and purity of the final products. nih.gov
Interactive Data Tables
Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Protection Strategy |
| This compound | C15H17NO6 | 307.30 | Solid | α-amino: Z, β-carboxyl: Allyl |
| Fmoc-D-Aspartic Acid β-Allyl Ester | C22H21NO6 | 395.41 | Solid | α-amino: Fmoc, β-carboxyl: Allyl |
| Z-Asp(OBzl)-OH | C19H19NO6 | 357.36 | Solid | α-amino: Z, β-carboxyl: Benzyl (B1604629) |
Overview of Research Applications
| Research Area | Key Application of this compound | Relevant Techniques |
| Peptide Synthesis | Building block for D-amino acid incorporation | Solid-Phase Peptide Synthesis (SPPS) |
| Cyclic Peptides | Precursor for on-resin lactamization | Orthogonal deprotection, HPLC, Mass Spectrometry |
| Medicinal Chemistry | Synthesis of enzyme-resistant peptide analogs | NMR Spectroscopy, Biological assays |
Properties
Molecular Weight |
307.3 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for Z D Aspartic Acid β Allyl Ester and Its Analogues
Classical Organic Synthesis Routes
The traditional synthesis of Z-D-aspartic acid β-allyl ester relies on well-established organic chemistry principles, focusing on the strategic protection and selective esterification of the aspartic acid molecule.
Esterification Strategies for the Beta-Carboxyl Group
The formation of the β-allyl ester is a critical step that requires careful control to avoid side reactions. The allyl group is a valuable protecting group for carboxylic acids, particularly in peptide synthesis, because it is stable under various conditions but can be selectively removed using palladium catalysis. peptide.comnih.gov This orthogonality is essential when other protecting groups, such as Boc or Fmoc, are present in the molecule. nih.gov
One of the challenges in esterifying aspartic acid is achieving selectivity between the α- and β-carboxyl groups. Direct esterification of the hindered tertiary alcohol of a potential precursor, 2-methyl-3-buten-2-ol, has proven to be impractical. nih.gov A more successful approach involves the synthesis of an intermediate, such as a 1,1-dimethylpropargyl ester, which is then reduced to the desired 1,1-dimethylallyl ester. nih.gov
A general and highly selective method for creating complex allylic esters involves the direct, catalytic C-H oxidation of terminal olefins coupled with carboxylic acids. nih.gov This palladium(II)/sulfoxide-catalyzed reaction allows for the efficient synthesis of (E)-allylic esters with high selectivity and yield, avoiding the need for stoichiometric coupling reagents. nih.gov
Table 1: Comparison of Esterification Methods for Allyl Esters
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Intermediate Reduction | 1,1-dimethylpropargyl esters, Partial hydrogenation | Good yield, Complete regiochemical control | nih.gov |
| C-H Oxidation | Pd(II)/sulfoxide, Terminal olefins | Direct, Catalytic, High (E)-selectivity | nih.gov |
N-Protection Strategies Utilizing Benzyloxycarbonyl (Z) Group
The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino function in amino acids. ontosight.ai It is particularly prevalent in solution-phase peptide synthesis. peptide.com The Z group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. This protection is crucial to prevent the free amine from engaging in unwanted side reactions, such as oligomerization, during the activation and coupling of the carboxyl groups. peptide.com The Z group is stable to the conditions used for forming the allyl ester and can be removed later in the synthetic sequence, typically by hydrogenolysis.
Regioselective Synthesis Approaches
Regioselectivity is paramount in the synthesis of asymmetrically substituted aspartic acid derivatives like this compound. The goal is to selectively esterify the β-carboxyl group while the α-carboxyl group remains free or is protected by a different, orthogonally removable group.
A process for the controlled esterification of the β-carboxyl group of aspartic acid involves using a specific reaction mixture containing benzyl alcohol and acetyl chloride at controlled temperatures (-10°C to +50°C). google.com While this specific patent describes the formation of a β-benzyl ester, the principles of using controlled stoichiometry and reaction conditions can be adapted for the synthesis of the β-allyl ester. google.com
Modern methods have been developed to achieve high regioselectivity. For instance, transition-metal-free approaches can switch the regioselectivity of reactions involving α-amino acid-derived esters, providing good yields and broad scope. acs.org The choice of base and solvent has been identified as a critical factor in controlling this selectivity. acs.org Such strategies are essential for minimizing the formation of the isomeric α-ester and ensuring the purity of the desired β-ester product.
Enzymatic Synthesis and Biocatalytic Pathways
The growing demand for greener and more selective chemical processes has spurred the development of enzymatic and biocatalytic methods for synthesizing amino acid derivatives. rug.nlfrontiersin.org These approaches offer high selectivity and operate under mild conditions.
Chemo-Enzymatic Approaches for Aspartic Acid Derivatives
Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis. nih.govbeilstein-journals.org This strategy can be used to construct highly functionalized scaffolds from amino acid derivatives. beilstein-journals.org For example, enzymes can be used to install modifications onto specific amino acid side chains within a peptide sequence with high scalability. nih.gov
Researchers have developed biocatalytic strategies for the synthesis of complex aspartic acid derivatives, such as N-substituted L-aspartic acids. rug.nl These methods can be more efficient than purely chemical routes, which can be tedious. rug.nl One notable example is the use of aspartate ammonia (B1221849) lyase (AspB) from Bacillus sp.. This enzyme catalyzes the Michael addition of various nucleophiles to fumarate (B1241708) to produce N-substituted aspartic acids with excellent enantioselectivity (>97% ee). nih.gov While this specific enzyme acts on the amino group, similar enzymatic principles can be applied to the selective modification of the carboxyl groups.
Table 2: Examples of Chemo-Enzymatic Synthesis for Aspartic Acid Derivatives
| Enzyme/System | Transformation | Key Advantages | Reference |
|---|---|---|---|
| Aspartate Ammonia Lyase (AspB) | Michael addition of nucleophiles to fumarate | Excellent enantioselectivity, Broad nucleophile specificity | nih.gov |
| Lipase (B570770) B from Candida antarctica | In situ epoxidation followed by hydrolysis | Environmentally friendly, "Green chemistry" approach | frontiersin.org |
Optimization of Biocatalytic Reaction Conditions
To be viable for scalable synthesis, biocatalytic processes require careful optimization. Key parameters include enzyme selection, substrate concentration, temperature, and pH. For an enzyme to be useful, it must exhibit high specificity for the target side chain, achieve a high conversion rate (e.g., at least 50%), and maintain its efficiency across different substrate sequences. nih.gov
Kinetic characterization of the enzyme is a crucial part of this optimization. For example, the recombinant AspB enzyme was found to process L-aspartic acid with a Kₘ of approximately 15 mM and a k꜀ₐₜ of about 40 s⁻¹. nih.gov When used in the reverse reaction to synthesize N-substituted aspartic acids, the k꜀ₐₜ values were comparable to the natural reaction, indicating high catalytic activity. nih.gov The use of immobilized enzymes, such as the commercial lipase Novozym 435, is another optimization strategy that facilitates catalyst recovery and reuse, contributing to a more sustainable and efficient process. frontiersin.org
Stereoselective Synthesis and Chiral Control in Aspartic Acid Ester Formation
The creation of specific stereoisomers of aspartic acid esters, such as the D-configuration at the α-carbon and the selective esterification at the β-carboxyl group, necessitates sophisticated synthetic approaches that can control the three-dimensional arrangement of atoms.
Diastereoselective alkylation is a powerful strategy for introducing new stereocenters into a molecule that already contains one or more chiral centers. This is often achieved by employing a chiral auxiliary, a temporary chemical moiety that directs the stereochemical outcome of a reaction.
One prominent approach involves the alkylation of enolates derived from β-amino esters. Studies have shown that the alkylation of lithium enolates of β-amino esters can proceed with a high degree of diastereoselectivity. nih.gov The stereochemical course of the reaction is influenced by the aggregation state of the enolate, with evidence suggesting that alkylation can occur directly from hexameric lithium enolate structures. nih.gov While this method has been explored for various β-amino esters, its application to a pre-formed Z-D-aspartate derivative would involve the generation of an enolate at the α-position and subsequent reaction with an electrophile.
Another strategy involves the use of chiral auxiliaries attached to the nitrogen atom. For instance, the use of pseudoephedrine as a chiral auxiliary allows for highly diastereoselective alkylations of amide enolates. harvard.edu This methodology could be adapted for the synthesis of substituted aspartic acid derivatives. The general principle involves the formation of an amide between the aspartic acid derivative and the chiral auxiliary, followed by deprotonation to form a chiral enolate, which then reacts with an alkylating agent with high facial selectivity. Subsequent hydrolysis of the amide bond would yield the desired α-substituted aspartic acid derivative.
Palladium-catalyzed allylic alkylation of chelated amino acid ester enolates offers another route. This method has been shown to be diastereotopos-differentiating, meaning the stereochemical outcome is independent of the configuration of the leaving group in the allylic substrate, leading to the formation of a single diastereomer of the allylation product. nih.gov This approach is particularly relevant for the synthesis of analogues of this compound with further substitution at the α-position.
The table below summarizes key aspects of diastereoselective alkylation methods applicable to the synthesis of aspartic acid derivatives.
| Method | Key Features | Potential Application to this compound Analogues |
| Alkylation of β-Amino Ester Enolates | High diastereoselectivity, involves hexameric lithium enolate intermediates. nih.gov | α-Alkylation to introduce a second stereocenter. |
| Chiral Auxiliary-Mediated Alkylation | Use of removable chiral auxiliaries like pseudoephedrine to direct alkylation. harvard.edu | Synthesis of α-substituted D-aspartic acid derivatives. |
| Palladium-Catalyzed Allylic Alkylation | Diastereotopos-differentiating, providing a single product diastereomer. nih.gov | Introduction of an allyl group or other substituents at the α-position. |
Enantioselective synthesis aims to create a single enantiomer of a chiral molecule from an achiral or racemic starting material. This is often achieved through the use of chiral catalysts or reagents.
A notable enantioselective method is the catalytic asymmetric direct α-alkylation of amino esters. This can be achieved using chiral organocatalysts, such as BINOL-related chiral aldehydes, which activate N-unprotected amino esters towards reaction with electrophiles like 3-indolylmethanols, yielding tryptophan derivatives with high enantioselectivity. rsc.org This principle could be extended to the alkylation of a D-glycinate equivalent to form the D-aspartic acid backbone.
Transition metal-catalyzed asymmetric hydrogenation of N-aryl α-imino esters is another powerful technique for producing enantiomerically pure α-amino acids and their derivatives. acs.org Iridium complexes with chiral ligands have been shown to be highly effective for the asymmetric hydrogenation of sterically hindered N-aryl imines, which can be precursors to α-amino esters. acs.org
Furthermore, direct asymmetric intramolecular alkylation of β-alkoxy-α-amino esters has been demonstrated, proceeding via a "memory of chirality" effect. nih.gov In this approach, an enolate is generated from a chiral starting material, and even after temporary loss of the original stereocenter's rigidity, the chirality is "remembered" in the subsequent intramolecular cyclization, leading to products with high enantiomeric excess. nih.gov This strategy is particularly useful for synthesizing cyclic amino acid derivatives.
The table below provides an overview of enantioselective approaches relevant to the synthesis of aspartic acid derivatives.
| Method | Catalyst/Reagent | Key Features |
| Asymmetric Direct α-Alkylation | Chiral BINOL-related aldehydes | Organocatalytic, direct functionalization of N-unprotected amino esters. rsc.org |
| Asymmetric Hydrogenation | Chiral Iridium or Nickel complexes | Highly efficient for producing chiral amines from imines, which are precursors to amino esters. acs.org |
| Memory of Chirality | - | Intramolecular alkylation where the initial chirality of the substrate directs the stereochemical outcome. nih.gov |
Purification and Characterization Methodologies in Synthesis Research
Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to ensure the identity, purity, and stereochemical integrity of the final product.
Purification:
A common method for purifying aspartic acid and its derivatives is recrystallization. For instance, crude aspartic acid containing chloride ion impurities can be purified by suspending the crystals in an aqueous solution at elevated temperatures (e.g., 50°C or higher) followed by separation of the purified crystals. google.com
Chromatographic techniques are indispensable for the purification of amino acid derivatives. High-performance liquid chromatography (HPLC) is a versatile tool. Reversed-phase ion-pair HPLC can be used for the quality control of L-aspartic acid, allowing for the simultaneous control of related amino acids and organic acid contaminants. researchgate.net For the separation of enantiomers, chiral chromatography is employed. This can involve the use of chiral stationary phases or chiral selectors in the mobile phase. For example, D- and L-aspartic acid can be separated by ligand-exchange chromatography. nih.gov
Solid-phase extraction (SPE) is often used as a sample preparation or pre-purification step to remove interfering substances from the reaction mixture before final purification by HPLC. nih.gov
Characterization:
The structural elucidation and confirmation of the synthesized compound rely on a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the presence of functional groups such as the Z (benzyloxycarbonyl) protecting group, the allyl ester, and the amino acid backbone.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the urethane (B1682113) C=O of the Z-group, the ester C=O, the N-H bond, and the C=C bond of the allyl group.
X-Ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the chiral centers. nih.gov
The enantiomeric purity of the final product is typically determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent.
The table below outlines the primary purification and characterization techniques.
| Technique | Purpose | Information Obtained |
| Recrystallization | Purification | Removal of impurities based on solubility differences. google.com |
| HPLC | Purification and Analysis | Separation of components in a mixture, quantification, and enantiomeric purity assessment. researchgate.netnih.gov |
| Solid-Phase Extraction | Sample Preparation | Removal of matrix interferences prior to analysis. nih.gov |
| NMR Spectroscopy | Characterization | Detailed structural information, including connectivity and stereochemistry. |
| Mass Spectrometry | Characterization | Molecular weight and elemental composition. |
| IR Spectroscopy | Characterization | Identification of functional groups. |
| X-Ray Crystallography | Characterization | Unambiguous determination of 3D structure and absolute stereochemistry. nih.gov |
Applications in Peptide Chemistry and Peptidomimetics
Z-D-Aspartic Acid β-Allyl Ester as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. In this technique, a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. chempep.com The use of this compound, often in its Fmoc-protected form (Fmoc-D-Asp(OAll)-OH), offers distinct advantages within the Fmoc/tBu SPPS strategy. google.comppke.hu
In peptide synthesis, reactive side-chain functional groups of amino acids must be masked with protecting groups to prevent unwanted side reactions during peptide bond formation. The allyl (All) group serves as a protecting group for the β-carboxyl function of aspartic acid. google.com Allyl esters are stable under the acidic conditions used to remove tert-butyl (tBu) based protecting groups and the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Nα-Fmoc group. sigmaaldrich.com This stability makes the allyl group an integral part of orthogonal protection schemes. google.com
The primary function of the allyl ester is to mask the acidic proton of the side-chain carboxylic acid, preventing it from interfering with the coupling reactions that extend the peptide chain. Its removal is achieved under very mild conditions through palladium(0)-catalyzed hydrostannolysis or allyl transfer, which adds a layer of versatility to complex synthetic strategies. sigmaaldrich.comacs.orgacsgcipr.org
Orthogonality in protecting groups is a fundamental concept in the chemical synthesis of complex molecules like peptides. nih.gov An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. acsgcipr.orgnih.gov The this compound is a key component in "three-dimensional" orthogonal strategies, which typically involve the acid-labile Boc/tBu groups, the base-labile Fmoc group, and the palladium-labile allyl group. google.comnih.gov
The allyl group protecting the aspartate side chain is stable to the reagents used for both Nα-Fmoc deprotection (e.g., 20% piperidine in DMF) and the final cleavage from the resin/removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA). sigmaaldrich.com This allows chemists to unmask the aspartate side-chain carboxyl group at a specific point in the synthesis to perform further chemical modifications, such as on-resin cyclization to form lactam bridges or branching of the peptide chain. nih.gov The deprotection is typically achieved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of an allyl cation scavenger like phenylsilane (B129415) (PhSiH₃), morpholine (B109124), or tributyltin hydride. acs.orgacsgcipr.orgresearchgate.net
Table 1: Orthogonal Deprotection Scheme in Fmoc-Based SPPS
| Protecting Group | Typical Application | Cleavage Reagent/Conditions | Stability Towards |
|---|---|---|---|
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Nα-amino protection | 20-50% Piperidine in DMF | Mild acid (TFA), Pd(0)/Scavenger |
| tBu (tert-Butyl) | Side-chain protection (e.g., Asp, Glu, Tyr) | Strong acid (e.g., >90% TFA) | Piperidine, Pd(0)/Scavenger |
| Allyl (All) | Side-chain protection (e.g., Asp, Glu) | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) | Piperidine, TFA |
Solution-Phase Peptide Synthesis Involving this compound
While SPPS is dominant for laboratory-scale synthesis, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale industrial production of peptides. chempep.comslideshare.net In this classical approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. slideshare.net
This compound can be effectively used in solution-phase synthesis. google.comnih.gov The orthogonal properties of the allyl group are equally advantageous here. A synthetic strategy could involve using the Z-group for Nα-protection, which can be removed by hydrogenolysis, while the β-allyl ester remains intact. chempep.com Alternatively, an Fmoc-based strategy can be adapted for solution-phase synthesis. delivertherapeutics.com The key advantage of using the allyl ester in this context is the ability to deprotect the side chain under very mild, neutral conditions, which preserves the integrity of other sensitive functional groups and the peptide backbone. acsgcipr.org This is particularly useful when synthesizing complex peptide fragments that will later be joined together in a convergent synthesis strategy. peptide.com
Mitigation of Side Reactions in Aspartate-Containing Peptide Synthesis
A significant challenge in the synthesis of peptides containing aspartic acid is the propensity for side reactions, most notably the formation of aspartimide. iris-biotech.deiris-biotech.de
Aspartimide formation is an intramolecular cyclization reaction where the nitrogen atom of the peptide bond following the aspartate residue attacks the side-chain carbonyl carbon. iris-biotech.deiris-biotech.de This side reaction is particularly pronounced during the basic conditions of Fmoc deprotection with piperidine and is highly sequence-dependent, with Asp-Gly motifs being the most susceptible. researchgate.netresearchgate.netbiotage.com The resulting five-membered succinimide (B58015) ring can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the undesired, isomeric β-aspartyl peptide, often with racemization at the aspartate α-carbon. iris-biotech.denih.gov
Research has shown that the use of an allyl ester to protect the aspartic acid side chain can make the residue particularly prone to aspartimide formation. researchgate.net Therefore, while the allyl group offers orthogonality, specific strategies must be employed to suppress this side reaction.
Table 2: Common Strategies to Mitigate Aspartimide Formation
| Strategy | Method | Comments | Reference |
|---|---|---|---|
| Modified Deprotection Reagents | Using a weaker base like morpholine or adding an acidic additive (e.g., formic acid, HOBt) to the piperidine solution. | Reduces the basicity of the cleavage cocktail, thereby slowing the rate of aspartimide formation. Morpholine may not be efficient for all Fmoc cleavages. | biotage.comacs.orgiris-biotech.de |
| Bulky Side-Chain Protecting Groups | Using sterically demanding esters like 3-methylpent-3-yl (Mpe) or other trialkylmethyl groups instead of OtBu or OAll. | The steric bulk shields the side-chain carbonyl from intramolecular nucleophilic attack. However, very bulky groups can lower coupling efficiency. | iris-biotech.deiris-biotech.debiotage.comnih.gov |
| Backbone Protection | Introducing a protecting group (e.g., 2,4-dimethoxybenzyl, Dmb) on the nitrogen of the following amino acid (e.g., in an Fmoc-Asp(OR)-(Dmb)Gly-OH dipeptide). | Completely prevents aspartimide formation by blocking the attacking amide nitrogen. This requires the use of pre-formed dipeptide building blocks. | ppke.huiris-biotech.de |
When using this compound, the most practical approach to minimize aspartimide formation is to modify the Fmoc deprotection conditions. acs.org Studies have demonstrated that adding small amounts of an organic acid like formic acid to the piperidine solution can effectively suppress the side reaction without impeding the Fmoc removal. acs.orgiris-biotech.de
Strategies to Enhance Peptide Purity and Yield
Several strategies have been developed to mitigate aspartimide formation and enhance the purity of the final peptide product. These can be broadly categorized into preventative measures during synthesis and corrective measures post-synthesis.
Preventative Strategies:
Backbone Protection: The use of acid-labile groups on the amide backbone, such as dimethoxybenzyl (Dmb), can prevent the intramolecular cyclization required for aspartimide formation. nih.gov
Sterically Hindered Esters: Employing bulky esters for side-chain protection can sterically impede the cyclization reaction. nih.govresearchgate.net
Optimized Deprotection and Cyclization Protocols: In the synthesis of cyclic peptides where the aspartic acid side chain is involved in ring formation, a modified protocol can significantly reduce aspartimide formation. This involves the selective deprotection of the allyl ester and subsequent cyclization before the removal of the N-terminal Fmoc group of the aspartic acid residue. researchgate.net
Masked Carboxylic Acids: A novel approach involves using stable cyanosulfurylides (CSY) to mask the side-chain carboxylic acid, which completely suppresses aspartimide formation during peptide elongation. The free acid can be regenerated later under specific conditions. nih.gov
Post-Synthesis Strategies:
Imide Ring Opening: If aspartimide formation does occur, the resulting imide can be treated to yield the desired peptide esters. Research has shown that treating the aspartimide-containing peptide with a primary alcohol in the presence of a base like diisopropylethylamine (DIEA) can effectively open the imide ring, although this typically results in a mixture of α- and β-peptide esters. nih.govresearchgate.net
A summary of these strategies is presented in the table below.
| Strategy Category | Method | Description | Key Findings |
| Preventative | Optimized Protocol for Cyclization | Perform selective deprotection of the allyl ester and lactam cyclization before the Fmoc deprotection of the Asp residue. | Minimizes aspartimide formation which is otherwise predominant during the Fmoc deprotection step. researchgate.net |
| Preventative | Backbone Protection | Use of acid-labile groups like Dmb or Hmb on the amide backbone nitrogen. | Precludes the possibility of aspartimide formation, but coupling can be inefficient. nih.gov |
| Preventative | Masked Carboxylic Acids | Employing stable cyanosulfurylides (CSY) as a protecting group for the Asp side chain. | Completely suppresses aspartimide formation during elongation on the resin. nih.gov |
| Post-Synthesis | Alcohol-Base Treatment | Treatment of the aspartimide-containing peptide with an alcohol and a non-nucleophilic base. | Opens the imide ring to form α- and β-aspartyl peptide esters; primary alcohols with DIEA are most effective. nih.govresearchgate.net |
Incorporation into Complex Peptide Architectures
The orthogonal protecting groups of this compound make it an invaluable tool for the synthesis of complex, non-linear peptide structures. The allyl group can be selectively removed using palladium catalysts without affecting other common protecting groups, enabling site-specific modifications. biotage.comnih.gov
Cyclic peptides often exhibit enhanced stability, higher receptor affinity, and improved specificity compared to their linear counterparts. nih.gov The synthesis of side-chain-to-side-chain cyclic peptides frequently utilizes aspartic acid. The β-allyl ester of a D-aspartic acid residue can be paired with an orthogonally protected amino acid, such as a lysine (B10760008) residue protected with an allyloxycarbonyl (Alloc) group. biotage.com
The general strategy involves:
Assembling the linear peptide on a solid support using standard Fmoc-SPPS.
Once the linear sequence is complete, both the allyl and Alloc protecting groups are selectively removed on-resin using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. biotage.com
The newly freed side-chain carboxyl (from aspartic acid) and amino (from lysine) groups are then coupled together, often using standard peptide coupling reagents like HATU, to form the cyclic structure. nih.gov
Finally, the peptide is cleaved from the resin and the remaining protecting groups are removed.
A major hurdle in this process is the potential for aspartimide formation, which can compete with the desired cyclization. researchgate.netresearchgate.net As mentioned previously, careful optimization of the reaction sequence, such as performing the cyclization before certain deprotection steps, is crucial to maximize the yield of the target cyclic peptide. researchgate.net The inclusion of a D-amino acid like D-aspartic acid can also be a deliberate design choice to create non-natural cyclic structures with specific conformational properties. google.com
Peptide dendrimers are branched, tree-like macromolecules with a well-defined architecture. Aspartic acid is an ideal building block for creating the branching points in these structures due to its additional carboxylic acid group. nih.gov
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability against proteolysis, bioavailability, and receptor selectivity. The incorporation of unnatural amino acids, such as D-amino acids, is a cornerstone of peptidomimetic design. nih.gov
This compound serves as a valuable precursor in this context for several reasons:
Proteolytic Stability: The D-configuration of the α-carbon makes the adjacent peptide bonds resistant to cleavage by most common proteases.
Conformational Constraint: The incorporation of a D-amino acid alters the local backbone conformation, which can be used to lock the peptidomimetic into a specific, biologically active three-dimensional shape. nih.gov
Functional Handle for Modification: The β-allyl ester provides a site for selective chemical modification. After deprotection, the side-chain carboxyl group can be used to form cyclized structures, attach reporter molecules, or conjugate the peptidomimetic to other molecules, all of which are common strategies in creating advanced therapeutic and diagnostic agents. nih.govpurdue.edu
Role in Unnatural Amino Acid and β-Peptoid Synthesis
The term "unnatural amino acid" encompasses a broad range of molecules, including D-isomers of proteinogenic amino acids. google.com D-aspartic acid itself is an endogenous amino acid with significant roles in the neuroendocrine system. nih.gov The use of this compound in peptide synthesis is, by definition, the incorporation of an unnatural amino acid into a peptide sequence.
Furthermore, the aspartic acid framework is a versatile starting point for synthesizing more complex unnatural amino acids and related structures like β-peptoids. For instance, research has shown that aspartic acid derivatives can undergo aza-Michael addition reactions to form N-substituted β-homoalanine monomers. nih.gov These monomers can then be polymerized to create β-peptoids, which are a class of peptidomimetics with N-substituted poly-β-alanine backbones. These structures exhibit high proteolytic resistance and have significant potential for therapeutic applications. nih.gov While the initial research may use a different ester, the principle can be readily applied to a β-allyl ester derivative, which would offer an orthogonal protecting group strategy for more complex synthetic routes.
Biochemical and Chemical Biology Research Applications
Investigation of Enzyme Activity and Interaction with Biomolecules
The specific chemical structure of Z-D-aspartic acid β-allyl ester allows researchers to probe and understand enzymatic processes and biomolecular interactions with greater precision.
This compound serves as a useful compound in a variety of biochemical assays designed to assess the activity of enzymes. chemimpex.com Its structure can be tailored for the synthesis of specific substrates for enzymes such as proteases and peptidases. The presence of the allyl ester allows for selective cleavage under specific conditions, which can be a measurable endpoint in an assay. Furthermore, the Z-group provides stability, ensuring that the compound remains intact until it interacts with the target enzyme. These characteristics enable researchers to quantify enzyme kinetics and determine the efficiency of enzymatic reactions, providing insights into metabolic pathways. chemimpex.com
Understanding how a substrate binds to the active site of an enzyme is fundamental to drug design and mechanistic enzymology. This compound is utilized in the synthesis of peptide-based substrates to study these interactions. Like most proteolytic enzymes, aspartic proteinases bind substrates within a large active site cleft, and the interactions on both sides of this cleft dictate the enzyme's specificity. nih.gov By incorporating this modified amino acid into peptide sequences, researchers can investigate how the D-configuration and the ester group influence binding affinity and catalytic efficiency. Such studies have been instrumental in mapping the active sites of various enzymes and understanding the subtle distinctions that govern substrate specificity among different members of an enzyme family. nih.gov
Exploration in Neurotransmitter Research Pathways (Preclinical Models)
The parent molecule, D-aspartic acid, is an endogenous amino acid that plays a significant role in the neuroendocrine system and the development of the nervous system. researchgate.net this compound is a valuable precursor in the synthesis of molecules used to study these pathways in preclinical models. chemimpex.com
D-aspartic acid itself is known to be involved in neurological and psychiatric processes, including cognition. acs.org Preclinical studies in animal models have demonstrated that D-aspartic acid can influence synaptic plasticity and cognitive functions. While direct studies on this compound are not detailed, its role as a synthetic building block is crucial for creating specific probes and potential modulators for these neurological pathways. chemimpex.com The compound aids in the development of new drugs targeting the central nervous system due to its structural properties that can enhance bioactivity. chemimpex.com
D-aspartic acid metabolism is a key area of research for understanding brain and endocrine system physiology. nih.gov D-aspartate is synthesized from L-aspartate and is primarily metabolized by the enzyme D-aspartate oxidase (DDO). mdpi.com In preclinical models, particularly in rodents, the administration of D-aspartic acid has been shown to influence the levels of various hormones and neurotransmitters. mdpi.comnih.gov this compound can be used to synthesize labeled or modified versions of D-aspartic acid to trace its metabolic fate and understand how its levels are regulated in different tissues.
Table 1: Effects of D-Aspartic Acid Administration in Preclinical Animal Models
| Animal Model | Tissue/System Studied | Observed Effect | Reference |
| Rat | Hypothalamus-Pituitary-Testis Axis | Increased secretion of LH and Testosterone | mdpi.com |
| Rat | Brain | Increased levels of glutamate (B1630785) | youtube.com |
| Mouse | Nervous System | Potential role in learning and memory | mdpi.com |
| Sheep | Ovaries, Brain, Pituitary, Serum | Increased levels of D-Aspartic Acid and NMDA | mdpi.com |
This compound in Prodrug Design Strategies (Preclinical Context)
The development of prodrugs is a well-established strategy to improve the physicochemical and pharmacokinetic properties of drugs. Amino acid esters are frequently used as promoieties to enhance characteristics like bioavailability and targeted delivery. researchgate.netnih.gov this compound, with its protected amino group and esterified carboxyl group, represents a scaffold that can be incorporated into prodrug design, particularly for delivery to the central nervous system (CNS). nih.gov
The esterification of a drug can increase its lipophilicity, which may enhance its ability to cross the blood-brain barrier. nih.gov In the context of CNS delivery, a prodrug must be able to enter the brain and then be converted to the active parent drug. nih.gov The use of amino acid-based prodrugs can also leverage amino acid transporters to facilitate entry into the CNS. researchgate.net Prodrugs containing D-configuration amino acids have been shown to be enzymatically more stable than their L-configuration counterparts. nih.gov While specific preclinical studies detailing this compound as a complete prodrug are not available, its chemical structure makes it a prime candidate for the synthesis of more complex prodrugs aimed at treating neurological disorders.
Design and Synthesis of Prodrug Conjugates
The design of prodrugs is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of amino acid esters as promoieties is a well-established approach to enhance the solubility, stability, and cellular uptake of drugs. This compound presents a versatile scaffold for the synthesis of prodrug conjugates. The carboxylic acid and the amino group of the aspartic acid moiety can be conjugated to a parent drug, while the β-allyl ester offers a specific site for controlled cleavage.
The synthesis of such prodrugs would typically involve standard peptide coupling reactions. For instance, the free carboxylic acid of a drug could be activated and then reacted with the amino group of this compound. Conversely, the carboxylic acid of the aspartic acid derivative could be activated to form an ester or amide linkage with a hydroxyl or amino group on a drug molecule.
Table 1: Potential Prodrug Conjugation Strategies with this compound
| Drug Functional Group | Conjugation Site on this compound | Resulting Linkage |
| Carboxylic Acid | Amino group | Amide |
| Hydroxyl Group | α-Carboxylic acid | Ester |
| Amino Group | α-Carboxylic acid | Amide |
The choice of conjugation strategy would depend on the desired release mechanism and the chemical nature of the parent drug. The Z-group (benzyloxycarbonyl) on the amino group provides protection during synthesis and can be removed under specific conditions if further modification is required.
Mechanistic Studies of Prodrug Activation and Ester Cleavage
The activation of a prodrug based on this compound would primarily involve the cleavage of the β-allyl ester bond to release the active drug. Two principal mechanisms can be exploited for this cleavage: enzymatic hydrolysis and palladium-catalyzed cleavage.
Enzymatic Hydrolysis: The ester linkage is susceptible to hydrolysis by various esterases present in the body. The rate and extent of this hydrolysis can be influenced by the steric and electronic environment around the ester bond. Studies on other amino acid ester prodrugs have shown that the rate of enzymatic cleavage can be modulated to achieve a desired release profile. rsc.org The presence of the D-amino acid might influence the recognition by certain enzymes, potentially offering a way to control the stereoselectivity of activation. The hydrolysis rate is also pH-dependent, which could be exploited for targeted release in specific tissues or cellular compartments with different pH values. rsc.org
Palladium-Catalyzed Cleavage: A unique feature of the allyl ester is its susceptibility to cleavage under mild conditions using palladium catalysts. This method is highly specific and orthogonal to many other functional groups found in biological systems. While not a mechanism for in vivo activation in humans, it is a powerful tool in chemical biology for the controlled release of molecules in vitro or in cellular studies where palladium catalysts can be introduced. The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack to release the deprotected carboxylic acid.
Table 2: Comparison of Ester Cleavage Mechanisms for Prodrug Activation
| Mechanism | Trigger | Conditions | Specificity | In Vivo Applicability |
| Enzymatic Hydrolysis | Esterases | Physiological pH and temperature | Broad to specific, depending on the enzyme | High |
| Palladium-Catalyzed Cleavage | Palladium(0) catalyst and a nucleophile | Mild, neutral pH | High | Low (primarily for in vitro/cellular studies) |
Evaluation in Targeted Delivery Systems
The structure of this compound is amenable to incorporation into targeted drug delivery systems, particularly enzyme-activated prodrugs for bacterial or tumor models.
Enzyme-Activated Prodrugs in Bacterial Cells: Certain bacteria express specific enzymes that can be harnessed to activate a prodrug. A prodrug of an antibiotic conjugated via this compound could be designed to be a substrate for a bacterial esterase. This would lead to the selective release of the antibiotic within the bacterial cell, increasing its local concentration and efficacy while minimizing systemic toxicity.
Enzyme-Activated Prodrugs in Tumor Models: The tumor microenvironment is characterized by the overexpression of certain enzymes, such as specific proteases and esterases. A prodrug could be designed to be selectively cleaved by these tumor-associated enzymes. For example, in antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT), an exogenous enzyme is delivered to the tumor site, which then activates a systemically administered prodrug. mdpi.comrsc.orgresearchgate.net The β-allyl ester of a Z-D-aspartic acid conjugate could be designed to be a substrate for such an enzyme.
Contributions to Agrochemical Research (Mechanistic Studies)
Integration into Functional Material Synthesis (Polymer and Biopolymer Research)
The allyl group and the bifunctional nature of the aspartic acid derivative make this compound a valuable monomer for the synthesis of functional polymers and biopolymers.
Polymers containing allyl groups are of significant interest because the double bond can be used for a variety of post-polymerization modifications through reactions such as thiol-ene chemistry, epoxidation, and radical polymerization. nih.gov These modifications allow for the introduction of a wide range of functional groups, enabling the tuning of the polymer's properties for specific applications.
Poly(aspartic acid) and its derivatives are biodegradable and biocompatible polymers with applications in drug delivery, hydrogels, and tissue engineering. elsevierpure.comresearchgate.net this compound could be used as a monomer in the synthesis of poly(aspartamide)s. The polymerization could proceed through the reaction of the amino group and the α-carboxylic acid, leaving the β-allyl ester as a pendant group along the polymer backbone. These pendant allyl groups would then be available for cross-linking to form hydrogels or for the attachment of bioactive molecules.
Table 3: Potential Polymerization and Modification Reactions
| Reaction Type | Reactants | Product |
| Polycondensation | This compound (after activation of α-carboxyl) | Poly(Z-D-aspartamide β-allyl ester) |
| Thiol-ene "click" reaction | Allyl-functionalized polyaspartamide, Thiol-containing molecule | Thioether-linked functionalized polymer |
| Radical Cross-linking | Allyl-functionalized polyaspartamide, Radical initiator | Cross-linked hydrogel |
The resulting functional materials could have applications in controlled drug release, where the degradation of the poly(aspartic acid) backbone and the cleavage of the ester linkage to a drug could be tailored.
Structure Activity Relationship Studies and Derivative Exploration
Comparative Studies with Aspartic Acid Derivatives Bearing Different N-Protecting Groups (e.g., Fmoc, Boc)
In peptide synthesis, the choice of the N-α-protecting group is fundamental, with the most common strategies revolving around the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. iris-biotech.de The benzyloxycarbonyl (Z) group, typically removed by catalytic hydrogenolysis, presents a third orthogonal strategy. The selection of one of these groups for protecting an aspartic acid residue significantly influences the outcomes of the synthesis, particularly concerning a persistent side reaction known as aspartimide formation. researchgate.net
Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl ester of aspartic acid, a reaction favored by the basic conditions used for Fmoc group removal (e.g., piperidine). researchgate.netresearchgate.net This cyclization can lead to a mixture of unwanted by-products, including piperidides and the racemization of the aspartic acid residue, complicating purification and reducing yields. researchgate.net
Fmoc-Aspartic Acid Derivatives : The use of Fmoc-Asp(OAll)-OH is common, but the repeated exposure to piperidine (B6355638) during solid-phase peptide synthesis (SPPS) makes it susceptible to aspartimide formation. researchgate.netchemimpex.com Research has focused on mitigating this issue by using bulkier side-chain protecting groups to sterically hinder the cyclization reaction or by adding acidic buffers to the deprotection solution. nih.gov
Boc-Aspartic Acid Derivatives : The Boc strategy utilizes strong acid, typically trifluoroacetic acid (TFA), for deprotection. While this avoids the base-catalyzed aspartimide formation seen in Fmoc chemistry, the harsh acidic conditions can lead to other side reactions and may not be compatible with all sensitive peptide sequences. iris-biotech.de The design of protecting groups for Boc chemistry has also involved creating bulky esters to prevent side reactions. researchgate.net
Z-Aspartic Acid Derivatives : The Z-group is stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc removal. This makes Z-D-aspartic acid β-allyl ester a useful building block in synthetic strategies that require orthogonality. For instance, in a complex synthesis, the Z and allyl groups can remain intact while Fmoc or Boc groups are removed elsewhere in the molecule. The Z-group's stability to base makes it inherently resistant to the primary pathway of aspartimide formation that plagues Fmoc-based syntheses. ontosight.ai
Table 1: Comparison of N-Protecting Groups for Aspartic Acid Derivatives
| Protecting Group | Full Name | Cleavage Conditions | Key Advantages | Common Issues |
|---|---|---|---|---|
| Z | Benzyloxycarbonyl | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base; Orthogonal to Fmoc and Boc. ontosight.ai | Requires metal catalyst; Not suitable for peptides containing sulfur or other catalyst poisons. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF). iris-biotech.de | Mild cleavage; Widely used in SPPS; Allows for acid-labile side-chain protection. chemimpex.com | Prone to causing base-catalyzed aspartimide formation. researchgate.netresearchgate.net |
| Boc | tert-Butyloxycarbonyl | Strong Acid (e.g., Trifluoroacetic Acid - TFA). iris-biotech.de | Avoids base-catalyzed side reactions. | Harsh cleavage conditions can degrade sensitive peptides. iris-biotech.de |
Enantiomeric Comparisons: Research on L-Aspartic Acid β-Allyl Ester (e.g., Z-L-Aspartic Acid β-Allyl Ester)
The stereochemistry of amino acids is critical for the structure and function of peptides and proteins. While L-amino acids are predominant in nature, D-amino acids play significant roles in certain natural products and are intentionally incorporated into synthetic peptides to enhance stability against enzymatic degradation or to modulate biological activity. The comparison between this compound and its enantiomer, Z-L-aspartic acid β-allyl ester, is therefore fundamental to its application.
Research into the structure-activity relationships of aspartic acid derivatives has demonstrated a high degree of stereospecificity. For example, in studies of N-acyl-aspartic acid dimethyl esters, the L-aspartic acid moiety was found to be "absolutely mandatory" for the observed selective antiproliferative activity against certain tumor cell lines. nih.gov This implies that the corresponding D-enantiomer would be significantly less active or inactive, highlighting how a change in a single stereocenter can completely alter biological function.
The availability of both enantiomers, this compound and Z-L-aspartic acid β-allyl ester, allows researchers to:
Synthesize peptides containing stereospecific D-aspartate residues to probe protein binding sites or create enzyme-resistant analogues.
Conduct parallel syntheses of D- and L-peptide analogues to determine the stereochemical requirements for a specific biological effect.
Utilize the compounds as chiral building blocks in asymmetric synthesis. ontosight.ai
Table 2: Enantiomeric Comparison of Z-Aspartic Acid β-Allyl Ester
| Feature | This compound | Z-L-Aspartic Acid β-Allyl Ester |
|---|---|---|
| Stereochemistry | D-configuration (R) | L-configuration (S) |
| Natural Abundance Context | Corresponds to non-proteinogenic D-amino acids, often found in bacterial cell walls and certain peptide antibiotics. | Corresponds to the naturally occurring proteinogenic L-amino acids. |
| Use in Peptidomimetics | Incorporated to increase proteolytic stability and modulate conformation. | Used as a standard building block for mimicking natural peptide sequences. |
| Observed Biological Activity | Activity is context-dependent; often shows different or no activity compared to the L-form in systems evolved for L-amino acids. nih.gov | Demonstrates specific biological activities, such as antiproliferative effects in certain acylated derivatives. nih.gov |
Modifications and Derivatization for Enhanced Research Utility
This compound is a versatile scaffold for further chemical modification, primarily due to its distinct functional groups that can be manipulated with a high degree of selectivity. The key to its utility lies in the orthogonality of its protecting groups.
The allyl ester on the β-carboxyl group is of particular interest. It can be selectively cleaved under very mild conditions, typically using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger. This deprotection is orthogonal to the removal of Z, Boc, and most other protecting groups. This allows for specific derivatization at the side-chain carboxyl group while the N-terminus and peptide backbone remain protected. This strategy is highly valuable for:
On-resin cyclization of peptides : The side-chain can be deprotected and activated to form a lactam bridge with a lysine (B10760008) side-chain or the N-terminus.
Conjugation : A linker or reporter molecule (like a fluorophore or biotin) can be attached to the aspartate side-chain.
Synthesis of complex building blocks : After allyl deprotection, the free carboxylic acid can be coupled with other molecules to create more complex, non-proteinogenic amino acid derivatives for specialized research applications. chemimpex.com
Furthermore, the allyl group itself can be a site of modification. For instance, reactions like hydroboration-oxidation can convert the alkene into an alcohol, introducing a new functional handle for further derivatization. rsc.org The combination of a stable Z-group and a selectively addressable allyl ester makes this compound a powerful tool for constructing complex peptides and non-peptidic molecules in medicinal and materials chemistry. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Aspartic Acid Esters
The synthesis of aspartic acid esters is a mature field, yet the quest for more efficient, sustainable, and selective methods is perpetual. Emerging research is focused on overcoming existing limitations and expanding the synthetic toolbox.
One established method for creating related polymers is the Michael addition reaction, which can be conducted at room temperature between a double alkyl maleate (B1232345) and an amine like bis-(p-aminocyclohexy) methane (B114726) (PACM) to form a polyaspartic acid ester (PAE). scientific.netpsu.edu However, this process can be complicated by side reactions, such as a retro-Michael addition, which can lead to the formation of dialkyl fumarate (B1241708) as a byproduct and necessitates a lengthy "maturation" period for the product to stabilize. google.com
Future methodologies are aimed at refining these processes. Innovations include the introduction of specific functional groups, such as in fluorine-containing polyaspartic acid ester resins. patsnap.com In one such synthesis, fumaric acid-1,1'-di(2,2,2-trifluoroethyl) ester is reacted with isophorone (B1672270) diamine to create a modified aspartate product, enhancing properties like hydrophobicity and reducing surface tension in the final material. patsnap.com Another approach involves using poly(succinimide) (PSI), an amine-reactive precursor, which can be readily tailored to produce derivatives of poly(aspartic acid) (PASP), offering a versatile route to novel biomaterials. nih.gov
For a compound like Z-D-aspartic acid β-allyl ester, stereoselectivity is paramount. Research into highly efficient, stereoselective synthesis of allyl groups, such as the treatment of Baylis-Hillman adducts with iodine and triphenylphosphine, provides a potential pathway for creating the (Z)- or (E)-allyl ester with high precision under mild conditions. researchgate.net These advanced methods promise to yield complex aspartic acid esters with greater control and efficiency.
Table 1: Comparison of Synthetic Methodologies for Aspartic Acid Esters
| Methodology | Description | Key Features | Potential Application for this compound |
|---|---|---|---|
| Michael Addition | Reaction of an amine with a maleic acid diester. scientific.netpsu.edu | Can be performed at room temperature; used for polyaspartic esters. | Foundational method for creating the aspartate backbone. |
| Fluorine Modification | Introduction of fluorine-containing groups into the ester or amine component. patsnap.com | Reduces surface tension; enhances hydrophobicity and material stability. | Creating functionally advanced derivatives with unique properties. |
| Poly(succinimide) (PSI) Ring-Opening | Using the amine-reactive PSI precursor for subsequent modification. nih.gov | Highly versatile for creating a wide range of PASP derivatives. | A flexible route to producing the core structure before esterification. |
| Stereoselective Allylation | Methods focused on precise control of the allyl group's stereochemistry. researchgate.net | High yields and excellent stereoselectivity under mild conditions. | Direct and controlled synthesis of the β-allyl ester moiety. |
Advanced Applications in Chemical Biology and Drug Discovery Research Tools
The precise architecture of this compound makes it a valuable tool in chemical biology and drug discovery. Aspartic acid derivatives are integral to the development of new therapeutic agents and probes for studying biological systems.
As a protected amino acid, this compound serves as a crucial building block in peptide synthesis. chemimpex.com The Z- (benzyloxycarbonyl) group provides stable protection for the amine, while the allyl ester offers an orthogonal protecting group for the β-carboxyl, allowing for selective deprotection during the synthesis of complex peptides. This is particularly important in creating peptides that incorporate D-amino acids, which can enhance stability against enzymatic degradation and modulate biological activity. D-aspartic acid itself is known to function as a neurotransmitter and neuromodulator in mammals, making its derivatives of interest for neurological research. wikipedia.org
Furthermore, aspartic acid derivatives are being actively investigated as new therapeutics. For instance, novel derivatives have been synthesized and screened for anti-liver fibrosis activity by targeting the NFκB signaling pathway. mdpi.com In other research, N-acyl-aspartic acid dimethyl esters have been studied for their antiproliferative activity against tumor cells, where the L-aspartic acid moiety was found to be essential for activity. nih.gov The D-configuration of this compound could be explored to probe or inhibit different biological targets. Its structural similarity to Z-DL-aspartic acid β-benzyl ester, a compound used to develop enzyme inhibitors, suggests its potential as a tool for creating molecules that modulate biological pathways, aiding in the discovery of new drugs. chemimpex.com
Table 2: Applications in Chemical Biology and Drug Discovery
| Application Area | Role of this compound | Research Example |
|---|---|---|
| Peptide Synthesis | A protected D-amino acid building block for creating stable, bioactive peptides. chemimpex.com | Incorporation into peptides to enhance resistance to proteolysis. |
| Enzyme Inhibition | Serves as a scaffold for designing inhibitors of specific enzymes. chemimpex.com | Development of therapeutic agents targeting enzymes in disease pathways. |
| Drug Discovery Lead | Acts as a starting point for developing novel therapeutic compounds. | Synthesis of aspartic acid derivatives with anti-fibrotic mdpi.com or antiproliferative nih.gov properties. |
| Chemical Probe | Used to create tools for studying biological processes involving D-aspartate. wikipedia.org | Investigating the role of D-aspartate signaling in the nervous system. |
Integration into Multidisciplinary Research Platforms (e.g., Metabolomics, Advanced Material Science)
The versatility of aspartic acid and its esters facilitates their integration into diverse and advanced research fields, from the study of cellular metabolism to the creation of high-performance materials.
Metabolomics: Aspartic acid is a critical nodal metabolite, serving as a precursor for a significant portion of the 20 proteinogenic amino acids and for nucleotide synthesis. nih.gov Its levels can change in response to various stressors, making it a biomarker in metabolomic studies. nih.gov For example, comparative metabolomic analysis has been used to understand how aspartate enhances heat stress tolerance in plants. nih.gov Protected and isotopically labeled versions of this compound could serve as powerful tools in such studies, allowing researchers to trace the metabolic fate of D-aspartate within complex biological systems and untangle its specific pathways, which are distinct from the more common L-isomer.
Advanced Material Science: Polyaspartic acid esters (PAEs) have found significant application in materials science, primarily due to their use in producing durable coatings and sealants. thinkdochemicals.com These materials, often formulated with aliphatic polyisocyanates, are valued for their durability and resistance to chemicals and abrasion. thinkdochemicals.comresearchgate.net Research is ongoing to enhance these materials further. For example, the development of fluorine-containing PAE resins aims to create coatings with superior hydrophobicity and resistance to environmental factors. patsnap.com Furthermore, poly(aspartic acid) (PASP) and its derivatives are being explored for biomedical applications due to their biocompatibility and biodegradability. nih.gov The strong affinity of PASP for calcium ions has been exploited for bone targeting and biomineralization, opening avenues for its use in tissue engineering and the development of new bone implant materials. nih.govresearchgate.net this compound, as a monomeric building block, could be integrated into these polymers to introduce specific functionalities or to create novel biodegradable materials with tailored properties for advanced applications in both industry and medicine.
Table 3: Integration into Multidisciplinary Platforms
| Research Platform | Role of Aspartic Acid Esters | Specific Contribution of this compound |
|---|---|---|
| Metabolomics | Aspartate is a key metabolite and biomarker for cellular stress. nih.govnih.gov | Can be used as a tracer to study D-aspartate metabolism and signaling. |
| Advanced Coatings & Sealants | Polyaspartic acid esters form the basis of high-performance, durable coatings. thinkdochemicals.com | A potential monomer to modify polymer properties for specialized coatings. |
| Biomaterials & Tissue Engineering | Poly(aspartic acid) is a biocompatible and biodegradable polymer used for drug delivery and biomineralization. nih.gov | A building block for creating novel, functional biomaterials with controlled degradation and cell interaction profiles. |
| Green Chemistry | Biobased esters are being developed for applications like demulsifiers in the oil industry. acs.org | Could be incorporated into bio-based polymers, contributing to more sustainable materials. |
Q & A
Q. What are the optimal reaction conditions for synthesizing Z-D-aspartic acid β-allyl ester while preserving stereochemical integrity?
- Methodological Answer : Synthesis typically involves esterification of Z-protected D-aspartic acid with allyl alcohol. Key parameters include:
- Catalyst : Use palladium(0) or sulfuric acid to facilitate ester bond formation .
- Temperature : Maintain 100–150°C for efficient reaction kinetics .
- Protection Strategy : The Z (benzyloxycarbonyl) group shields the α-amino group, preventing side reactions during β-allyl ester formation .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the product, followed by NMR (¹H/¹³C) and LC-MS to confirm purity (>95%) and stereochemistry .
Q. How can researchers characterize this compound to confirm its structural identity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Analyze ¹H (δ 5.8–5.2 ppm for allyl protons) and ¹³C (δ 170–165 ppm for ester carbonyl) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 337.3 for C₁₅H₁₇NO₆) .
- Polarimetry : Verify optical activity ([α]D²⁵ ≈ +12° in CHCl₃) to ensure D-configuration retention .
- TLC Monitoring : Use Rf = 0.45 (ethyl acetate/hexane 1:1) for reaction progress .
Advanced Research Questions
Q. How do competing side reactions (e.g., α-allyl ester formation) impact the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Problem : Allyl alcohol may react with the α-carboxylic acid group instead of the β-position due to steric or electronic factors.
- Mitigation Strategies :
- Selective Protection : Temporarily protect the β-carboxyl group using tert-butyl esters, which are removed post-synthesis .
- Catalytic Control : Use Pd(0) to direct allylation to the β-position via coordination with the Z-group .
- Kinetic Monitoring : Track reaction intermediates via in-situ FTIR to detect α-ester byproducts early .
Q. What strategies enable the incorporation of this compound into peptide sequences with orthogonal protecting group schemes?
- Methodological Answer :
- Orthogonal Deprotection : Retain the β-allyl ester while removing the Z-group via hydrogenolysis (H₂/Pd-C) to expose the α-amino group for peptide elongation .
- Solid-Phase Synthesis : Anchor the C-terminal β-allyl ester to resins (e.g., Wang resin), enabling iterative coupling/deprotection cycles .
- Case Study : In a model tripeptide (Z-D-Asp(β-OAll)-Val-Gly), the allyl ester was cleaved with Pd(0)/PhSiH₃ post-assembly to expose the β-carboxyl for functionalization .
Q. How does the β-allyl ester group influence the stability of Z-D-aspartic acid under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : The allyl ester hydrolyzes slowly (t₁/₂ = 24 hr at 25°C), while the Z-group remains intact .
- Basic Conditions (pH > 10) : Rapid saponification of the allyl ester occurs (t₁/₂ = 2 hr), risking Z-group cleavage if prolonged .
- Stabilization Tips : Use buffered solutions (pH 4–6) during storage and avoid strong nucleophiles (e.g., hydrazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
